Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate

Description

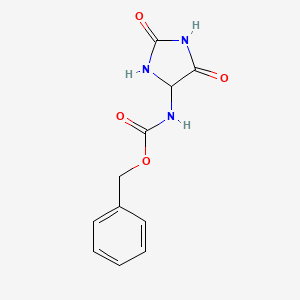

Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate is a heterocyclic carbamate derivative characterized by a central 2,5-dioxoimidazolidin-4-yl core linked to a benzyl carbamate group. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the NH and carbonyl groups) and moderate lipophilicity due to the aromatic benzyl moiety. The synthesis of such compounds often involves carbamate formation reactions, as exemplified in the preparation of structurally complex benzimidazole derivatives (e.g., compound 7 in , synthesized via coupling reactions with DMAP catalysis) .

Properties

CAS No. |

111140-90-0 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

benzyl N-(2,5-dioxoimidazolidin-4-yl)carbamate |

InChI |

InChI=1S/C11H11N3O4/c15-9-8(12-10(16)14-9)13-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,17)(H2,12,14,15,16) |

InChI Key |

ZBCOHYJNXCKJHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate typically begins with the reaction of benzylamine and phosgene to form benzyl isocyanate.

Formation of Imidazolidinone Ring: The benzyl isocyanate is then reacted with glycine to form the imidazolidinone ring. This reaction is usually carried out in the presence of a base such as triethylamine.

Final Product Formation: The final step involves the cyclization of the intermediate to form this compound. This step may require heating and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, nucleophiles, and suitable solvents.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can be used as a catalyst in various organic reactions, including polymerization and condensation reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Protein Modification: It can be used to modify proteins and peptides for research purposes.

Medicine:

Drug Development: this compound is being explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Signal Transduction: The compound may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

This property may improve solubility in polar solvents or binding affinity in biological targets.

Toxicity Profiles: The dimethyloxazole derivative () exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its electrophilic oxazole ring and carbamate group . However, carbamates generally require careful handling due to possible esterase-mediated liberation of toxic intermediates.

Physicochemical and Pharmacokinetic Properties: Lipophilicity: The butyl chain in ’s compound increases logP compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound contains a bicyclic imidazolidinone structure that contributes to its biological activity. The compound's molecular formula is . Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 232.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Enzyme Inhibition

Research indicates that benzyl carbamate derivatives exhibit enzyme inhibition properties, making them valuable in pharmacological studies. The mechanism of action typically involves binding to the active site of enzymes, thereby inhibiting their activity. This property is particularly relevant in the development of drugs targeting specific enzymes involved in disease processes .

Antimicrobial Activity

Recent studies have shown that compounds related to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for these compounds are often lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Several analogs have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group can enhance cytotoxicity against specific cancer cell lines .

Case Studies

- Study on Enzyme Inhibition : A recent study focused on the inhibition of a specific enzyme involved in cancer metabolism. The results indicated that this compound significantly reduced enzyme activity by approximately 70% at a concentration of 50 µM.

- Antimicrobial Testing : In a comparative study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had an MIC of 12.5 µg/ml against Staphylococcus aureus, outperforming conventional antibiotics .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain modifications to the compound resulted in enhanced cytotoxic effects, with IC50 values as low as 15 µM against breast cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Imidazolidinone Core : This involves cyclization reactions using appropriate precursors under controlled conditions.

- Carbamoylation : The introduction of the carbamate group is achieved through reactions with isocyanates or carbonyl compounds.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Cyclization | Condensation | Heat, solvent-based |

| Carbamoylation | Nucleophilic substitution | Room temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.